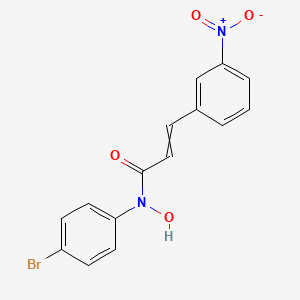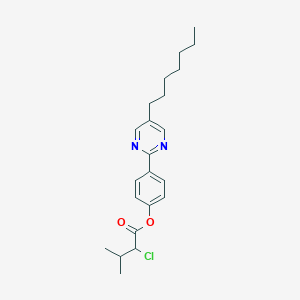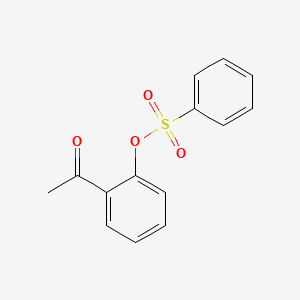
N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide: is a chemical compound with the molecular formula C15H11BrN2O3. This compound is known for its unique structural features, which include a bromophenyl group, a nitrophenyl group, and a hydroxy group attached to a prop-2-enamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 3-nitrobenzaldehyde.
Condensation Reaction: The 4-bromoaniline undergoes a condensation reaction with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent, such as sodium borohydride, to form the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to form amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as sodium methoxide, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives.
科学的研究の応用
N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-Chlorophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide
- N-(4-Methylphenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide
- N-(4-Fluorophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide
Uniqueness
N-(4-Bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications and chemical synthesis.
特性
CAS番号 |
112828-32-7 |
|---|---|
分子式 |
C15H11BrN2O4 |
分子量 |
363.16 g/mol |
IUPAC名 |
N-(4-bromophenyl)-N-hydroxy-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H11BrN2O4/c16-12-5-7-13(8-6-12)17(20)15(19)9-4-11-2-1-3-14(10-11)18(21)22/h1-10,20H |
InChIキー |
XVDZHAUKTVBSPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)N(C2=CC=C(C=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)










![2,2'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)](/img/structure/B14317940.png)
